molecular formula C15H15F2NO2S B10962246 3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B10962246
M. Wt: 311.3 g/mol
InChI Key: QGOUDJFFQPJUOR-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is an organic compound characterized by the presence of difluoro and trimethylphenyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2,4,6-trimethylaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H15F2NO2S

Molecular Weight

311.3 g/mol

IUPAC Name

3,4-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)18-21(19,20)12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3

InChI Key

QGOUDJFFQPJUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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